

Validating the Anticancer Targets of Cajaninstilbene Acid: A Comparative Guide

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Compound of Interest

Compound Name: *Cajaninstilbene acid*

Cat. No.: *B1242599*

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For Researchers, Scientists, and Drug Development Professionals

Cajaninstilbene acid (CSA), a natural stilbene compound isolated from pigeon pea (*Cajanus cajan*), has emerged as a promising candidate in cancer therapy.[1][2][3] Extensive research has focused on validating its anticancer targets and elucidating the molecular mechanisms underlying its therapeutic effects. This guide provides a comprehensive comparison of the experimental data validating the key anticancer targets of CSA, offering insights into its performance against other established and natural anticancer agents.

Key Anticancer Targets and Validating Experimental Data

The anticancer activity of CSA is attributed to its ability to modulate multiple signaling pathways and molecular targets crucial for cancer cell proliferation, survival, and metastasis. The primary validated targets include components of the PI3K/Akt/mTOR, NF- κ B, MAPK, and JAK/STAT signaling pathways, as well as specific proteins like Estrogen Receptor alpha (ER α), c-Myc, and WNK3 kinase.[1]

Comparative Efficacy of Cajaninstilbene Acid

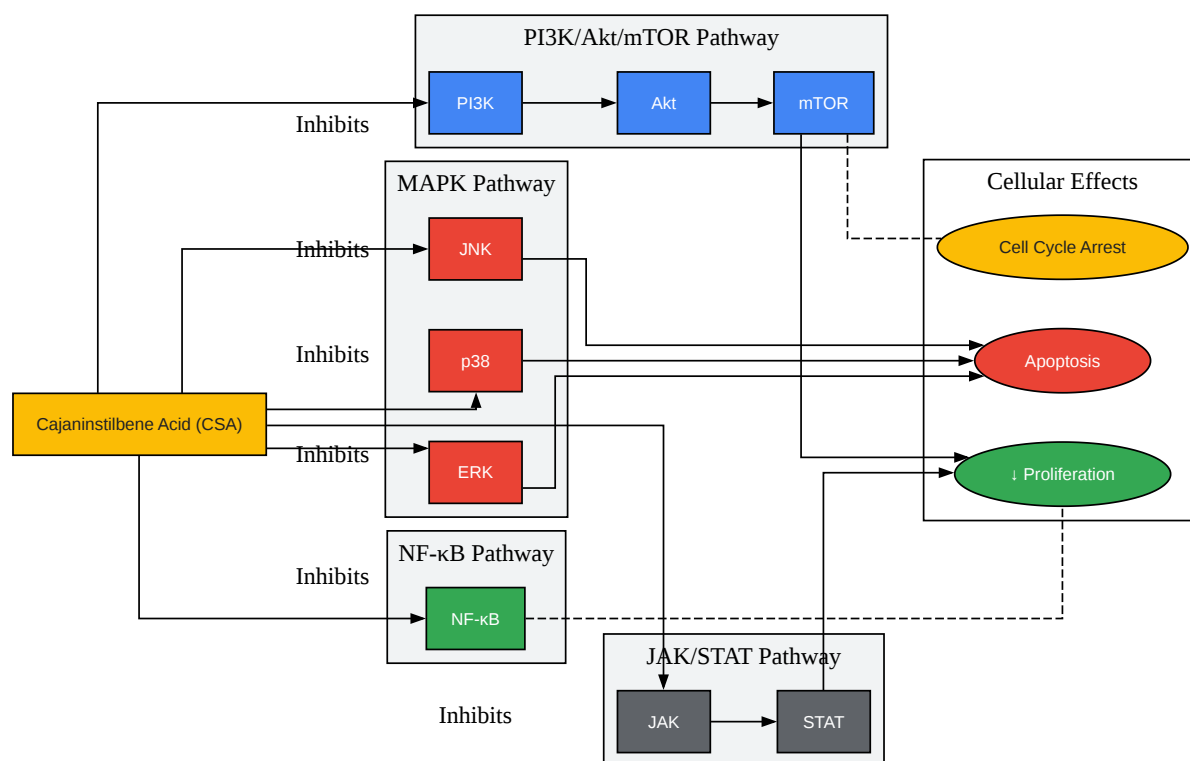
The following table summarizes the cytotoxic and inhibitory concentrations of CSA and its derivatives in various cancer cell lines, alongside comparative data for other anticancer agents.

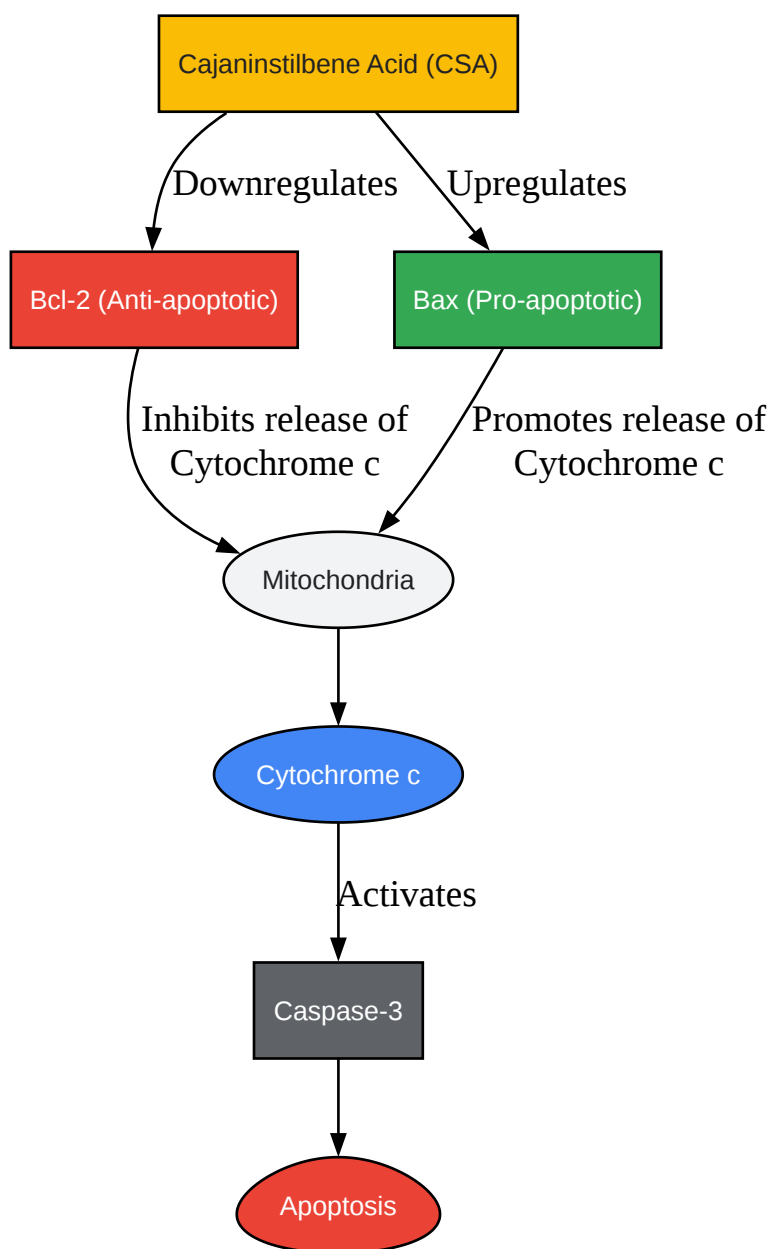
Compound	Cell Line	Assay	IC50 / EC50 (μM)	Reference
Cajaninstilbene Acid (CSA)	MCF-7 (ERα-positive breast cancer)	Cytotoxicity	61.25 ± 2.67	[2]
MDA-MB-231 (ERα-negative breast cancer)	Cytotoxicity	175.76 ± 19.59	[2]	
Tamoxifen-resistant MCF-7 (MTR-3)	Cytotoxicity	188.22 ± 38.58	[2]	
MCF-7	c-Myc Inhibition	15.48 ± 6.84 (EC50)		
HeLa (Cervical cancer)	Cytotoxicity	39 to >80 μg/mL		
CaCo-2 (Colon cancer)	Cytotoxicity	32 to >80 μg/mL		
Bel-7402 (Liver cancer)	Anti-proliferation	19.14		
CSA Derivative (B10)	Raji (Non-Hodgkin lymphoma)	Anti-proliferation	18	[2]
CSA Derivative (11)	HT29 (Colon cancer)	Cytotoxicity	56.07	[2]
MCF-7	Cytotoxicity	115.85	[2]	
PA-1 (Ovarian teratoma)	Cytotoxicity	26.80	[2]	
Tamoxifen	HT29	Cytotoxicity	91.60	[2]
MCF-7	Cytotoxicity	138.92	[2]	

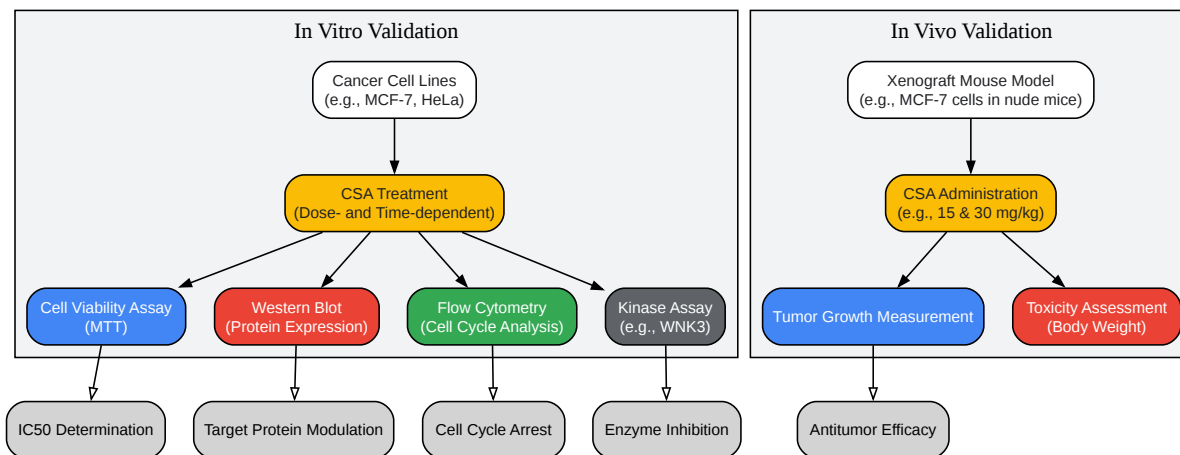
PA-1	Cytotoxicity	141.15	[2]	
Resveratrol	HT29	Cytotoxicity	224.45	[2]
MCF-7	Cytotoxicity	347.07	[2]	
PA-1	Cytotoxicity	53.58	[2]	
Cyclophosphamide	MCF-7 xenograft in nude mice	Tumor Inhibition	20 mg/kg	[2]
Cajaninstilbene Acid (CSA)	MCF-7 xenograft in nude mice	Tumor Inhibition	15 mg/kg (43% inhibition)	[2]
30 mg/kg (66% inhibition)	[2]			

Signaling Pathways and Molecular Interactions

CSA exerts its anticancer effects by modulating a network of interconnected signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.







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